![molecular formula C15H13N3O3S B2703541 4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886932-06-5](/img/structure/B2703541.png)
4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
Synthesis Analysis
The synthesis of compounds like “4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” often involves the condensation of carboxylic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular formula of “4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is C15H13N3O3S. It is a heterocyclic compound with a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring .Scientific Research Applications
Crystal Structure and Biological Activities
- The derivatives of 1,3,4-oxadiazole, such as 2-phenyl-1-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, have been synthesized and characterized by spectral studies. These compounds demonstrated significant antibacterial and antioxidant activities, highlighting their potential in biological applications (Subbulakshmi N. Karanth et al., 2019).
Synthesis and Antibacterial Activity
- Novel derivatives incorporating the 1,3,4-oxadiazole ring were synthesized and tested for their antibacterial properties, indicating a promising avenue for developing new antibacterial agents (А. А. Aghekyan et al., 2020).
Chelating Properties of Transition Metal Chelates
- The chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules were evaluated, showing their potential in metal ion detection and removal (Govindkumar R. Varde et al., 2017).
Anticancer Evaluation
- Derivatives of 1,3,4-oxadiazole were designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines, offering insights into the development of new anticancer drugs (B. Ravinaik et al., 2021).
Corrosion Inhibition Properties
- Studies on 1,3,4-oxadiazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in sulphuric acid, providing a chemical approach to corrosion protection (P. Ammal et al., 2018).
properties
IUPAC Name |
4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-22-11-7-5-10(6-8-11)13(19)16-15-18-17-14(21-15)12-4-3-9-20-12/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXXHEWRLWZPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide |
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